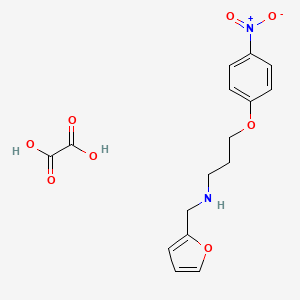![molecular formula C17H24ClNO5 B4001285 [3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate](/img/structure/B4001285.png)
[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate
Descripción general
Descripción
[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate is a useful research compound. Its molecular formula is C17H24ClNO5 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.1343006 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
Research on novel benzoxazine monomers containing allyl groups, such as 3-allyl-3,4-dihydro-2H-1,3-benzoxazine, demonstrates their potential for producing thermosets with excellent thermomechanical properties, including high thermal stability and glass transition temperatures (Tg) around 300 °C. These monomers undergo thermal cure, forming thermosets with superior properties compared to polybenzoxazines without allyl groups (Agag & Takeichi, 2003). Another study focused on the synthesis, polymerization behavior, and thermal properties of benzoxazine isomers from o-allylphenol, highlighting the versatility of allyl-containing compounds in polymer chemistry (Liu et al., 2014).
Chemiluminescence Detection
The utilization of immobilized fluorophores in the peroxy oxalate chemiluminescence system for detecting hydrogen peroxide demonstrates the role of oxalate in enhancing detection sensitivity. This approach simplifies the detection system and improves its performance for analytical applications (Gubitz et al., 1985).
Deprotection and Isomerization
Research on the deprotection of allyl ethers under mild conditions shows the chemical versatility of allyl groups in synthetic chemistry, offering pathways for isomerization and functional group transformations (Hu et al., 2000).
Molecular Structure and Reactivity
Studies on the molecular structure, synthesis, and reactivity of compounds containing allyl and oxalate groups, such as bis(2-methoxy-4-allylphenyl)oxalate, provide insights into the structural parameters and chemical behavior of these compounds. This research is essential for understanding the interactions and reactivity of complex molecules (Şahin et al., 2016).
Environmental Degradation Studies
Environmental degradation studies, such as the photo-Fenton degradation of herbicides like 2,4-D in aqueous media, utilize oxalate to facilitate the process, highlighting the environmental applications of oxalate in pollution control and remediation (Conte et al., 2016).
Propiedades
IUPAC Name |
3-(4-chloro-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.C2H2O4/c1-4-6-13-11-14(16)7-8-15(13)18-10-5-9-17-12(2)3;3-1(4)2(5)6/h4,7-8,11-12,17H,1,5-6,9-10H2,2-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPTZDOMPVZNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2-Bromo-4-chlorophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4001213.png)

![2-methoxy-N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4001221.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propanamine oxalate](/img/structure/B4001229.png)
![1-[4-(3-bromophenoxy)butyl]piperidine oxalate](/img/structure/B4001239.png)
![1-[3-(3-ethylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4001248.png)
![1-[4-(2-biphenylyloxy)butyl]piperidine oxalate](/img/structure/B4001252.png)
amine oxalate](/img/structure/B4001259.png)
![4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001264.png)

![N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4001281.png)
![3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4001286.png)
![N'-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001310.png)
